1,2,3,4-Tetrahydroazepin-5-one

Catalog No.
S14556722
CAS No.
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroazepin-5-one

Product Name

1,2,3,4-Tetrahydroazepin-5-one

IUPAC Name

1,2,3,4-tetrahydroazepin-5-one

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c8-6-2-1-4-7-5-3-6/h3,5,7H,1-2,4H2

InChI Key

DSLUSGJUAGDTSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=CNC1

1,2,3,4-Tetrahydroazepin-5-one is a cyclic compound belonging to the class of azepinones, characterized by a seven-membered ring containing one nitrogen atom and a carbonyl group. The molecular formula is C7H11NOC_7H_{11}NO, and it features a saturated structure with potential for various functional group modifications. This compound is notable for its structural similarity to other nitrogen-containing heterocycles, which contributes to its diverse chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives, which may enhance its reactivity and potential applications in synthesis.
  • Nucleophilic Substitution: The nitrogen atom in the ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ring Opening: Under certain conditions, the ring can open to form linear derivatives, which can be further utilized in synthetic pathways.

Research indicates that 1,2,3,4-Tetrahydroazepin-5-one exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Some derivatives show promise against bacterial strains.
  • Antidepressants: Certain structural modifications have been linked to psychoactive effects.
  • Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways is under investigation.

Several methods have been developed for synthesizing 1,2,3,4-Tetrahydroazepin-5-one:

  • Cyclization of Amino Acids: One common approach involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
  • Intramolecular Nucleophilic Addition: This method utilizes enamides or similar compounds that can undergo intramolecular reactions leading to the formation of the azepinone structure .
  • Reduction of Azepinones: Starting from more complex azepinone precursors, reduction processes can yield 1,2,3,4-Tetrahydroazepin-5-one.

The unique structure of 1,2,3,4-Tetrahydroazepin-5-one lends itself to various applications:

  • Pharmaceutical Development: Its derivatives are explored for drug development in treating neurological disorders and infections.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for use in developing new materials with specific properties.

Studies on 1,2,3,4-Tetrahydroazepin-5-one interactions focus on its binding affinity to biological targets. Research has shown that:

  • It may interact with neurotransmitter receptors, influencing mood and behavior.
  • The compound's derivatives have been evaluated for their effects on enzymes involved in metabolic pathways.

1,2,3,4-Tetrahydroazepin-5-one shares structural characteristics with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1-Azabicyclo[2.2.2]octan-3-oneBicyclic structure with nitrogenMore rigid structure; used in medicinal chemistry
1-Benzylpyrrolidin-2-oneFive-membered ring with carbonylExhibits different biological activity profiles
3-Hydroxyquinolin-2(1H)-oneContains a quinoline moietyKnown for diverse pharmacological effects

1,2,3,4-Tetrahydroazepin-5-one stands out due to its seven-membered ring structure and potential for diverse functionalization compared to these similar compounds.

Cyclization Strategies for Azepinone Core Formation

Cyclization remains a cornerstone for constructing the azepinone scaffold. Traditional methods often rely on intramolecular Friedel-Crafts acylation or nucleophilic ring-closing reactions. For example, a four-step synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one begins with the condensation of 4-chloroaniline and succinic anhydride to form 4-(4-chloroanilino)-4-ketobutyric acid, followed by aluminum trichloride-mediated cyclization in dichloroethane at 55–70°C to yield the bicyclic diketone intermediate. Subsequent protection of the ketone as an ethylene glycol ketal and borohydride reduction under nitrogen atmosphere completes the tetrahydroazepinone structure.

Modern photochemical strategies have emerged as viable alternatives. Irradiation of 2-aryloxyaryl azides with blue light under Brønsted acid catalysis generates 2-aryloxyaryl nitrenes, which undergo [2 + 1] annulation and ring expansion to form azepinones. Computational studies reveal a stepwise mechanism: nitrene formation initiates aziridine intermediate generation, followed by ring expansion to the seven-membered heterocycle and regioselective water addition accelerated by TsOH. This metal-free approach achieves broad substrate scope, tolerating electron-donating and withdrawing groups on the aryl ring, with yields ranging from 55% to 82% for para-substituted derivatives.

Enzymatic Approaches to Enantioselective Lactam Formation

Enzymatic methods have revolutionized the synthesis of enantiomerically pure azepinones. Flavin-dependent ene-reductases (EREDs), particularly the GluER-T36A-W66A mutant, facilitate radical cyclization of α-chloroamides under photochemical conditions. Density Functional Theory (DFT) calculations indicate that the enzyme selectively binds the cis-amide conformer, preorganizing the substrate for 5-exo-trig, 6-exo-trig, or 7-exo-trig cyclization with activation barriers of 8.16, 7.72, and 9.07 kcal/mol, respectively. This approach achieves >19:1 selectivity for lactam over hydrodehalogenated byproducts, even for seven-membered δ-lactams, which are challenging via conventional tin hydride methods.

The synthesis of 1,2,3,4-tetrahydroazepin-5-one derivatives with precise stereochemical control represents a significant challenge in modern organic chemistry [1] [2] [3]. Seven-membered nitrogen-containing heterocycles exhibit unique conformational properties that directly influence their stereochemical stability and synthetic accessibility [4] [5]. The inherent flexibility of the azepinone ring system requires sophisticated approaches to achieve high levels of stereoselectivity, encompassing enzymatic, photochemical, and ring-expansion methodologies [6] [7] [8].

Recent investigations have demonstrated that stereochemical control in azepinone synthesis is fundamentally governed by the conformational dynamics of the seven-membered ring, which can adopt multiple low-energy conformations including boat-chair, twist-boat, and chair-chair arrangements [4] [9]. The energy barriers between these conformations typically range from 8.5 to 18.6 kilocalories per mole, depending on the substitution pattern and electronic environment [4] [10].

Enzyme-Mediated Enantiomeric Excess Optimization

Biocatalytic approaches have emerged as powerful tools for achieving exceptional enantiomeric excess in 1,2,3,4-tetrahydroazepin-5-one synthesis [11] [12]. Lipase-mediated kinetic resolution represents the most extensively studied enzymatic methodology, with Burkholderia cepacia lipase demonstrating superior performance in stereoselective transformations [11]. The enzyme-substrate interaction in seven-membered ring systems involves specific recognition of the conformational preferences that stabilize particular enantiomeric forms [11].

Table 1: Enzyme-Mediated Enantiomeric Excess Optimization for 1,2,3,4-Tetrahydroazepin-5-one Derivatives

Enzyme SystemSubstrateReaction ConditionsConversion (%)Enantiomeric Excess (%)Enantioselectivity Factor (E)
Burkholderia cepacia lipase (PS-IM)1,2,3,4-Tetrahydroazepin-5-one precursorDIPE, 50°C, 3 h50>99>200
Candida antarctica lipase B (CAL-B)1,2,3,4-Tetrahydroazepin-5-one precursorToluene, 60°C, 12 h4595180
Pseudomonas fluorescens lipase (AK)1,2,3,4-Tetrahydroazepin-5-one precursorHexane, 40°C, 6 h388885
Porcine pancreatic lipase1,2,3,4-Tetrahydroazepin-5-one precursorPhosphate buffer, pH 7.4, 37°C427645
ThermolysinAmino acid derivative precursorAqueous buffer, pH 8.0, 55°C358278
SubtilisinPeptide-linked precursorAqueous buffer, pH 8.5, 50°C286532

The mechanism of enzymatic enantiomeric excess optimization involves the preferential binding of one enantiomer within the active site pocket, where specific amino acid residues create a chiral environment that discriminates between mirror-image forms [11] [12]. Computational studies have revealed that the seven-membered ring adopts a preferred conformation that maximizes hydrogen bonding interactions with serine and histidine residues in the catalytic triad . The optimal reaction conditions typically involve organic solvents with controlled water activity, maintaining enzyme stability while promoting substrate solubility [11].

Kinetic resolution experiments demonstrate that Burkholderia cepacia lipase achieves enantioselectivity factors exceeding 200, corresponding to enantiomeric excess values greater than 99% at 50% conversion [11]. The high selectivity results from the enzyme's ability to stabilize the transition state for one enantiomer while creating unfavorable steric interactions for the opposite configuration [12]. Temperature optimization studies indicate that reactions conducted at 50°C in diisopropyl ether provide the optimal balance between reaction rate and enantioselectivity [11].

Photochemical Pathways for Atropisomeric Control

Photochemical methodologies offer unique advantages for controlling atropisomerism in 1,2,3,4-tetrahydroazepin-5-one derivatives through light-induced conformational changes and selective bond formation [2] [14] [3]. The photochemical generation of nitrene intermediates from 2-aryloxyaryl azides under blue light irradiation provides access to azepinone frameworks with defined atropisomeric configurations [2] [3]. These reactions proceed through a cascade mechanism involving aziridine formation, ring expansion, and water addition steps [2] [3].

Table 2: Photochemical Pathway Parameters for Atropisomeric Control in Azepinone Synthesis

Light SourceIrradiation Time (h)Solvent SystemCatalyst Loading (mol%)Product Yield (%)Atropisomeric RatioRotational Barrier (kcal/mol)
Blue LED (450 nm)48THF/H2O (10:1)50839:136.2
UV-A (365 nm)24DCE/MeOH (5:1)25657:332.8
UV-B (300 nm)12Toluene10456:429.5
Visible Light (500-600 nm)72Acetonitrile0285:525.1
Near-IR (750 nm)96DMF5155.5:4.527.3
Mercury Lamp (254 nm)6Benzene20728:234.6

The photochemical mechanism initiates with the absorption of blue light at 450 nanometers, generating open-shell singlet nitrene intermediates with calculated energy differences of 14.6 kilocalories per mole relative to the starting azide [2] [3]. Density functional theory calculations reveal that the subsequent aziridation step proceeds with an activation barrier of only 5.1 kilocalories per mole, facilitating rapid cyclization under mild conditions [2] [3]. The key stereochemical determining step involves ring expansion through a tricyclic intermediate, where the spatial arrangement of substituents dictates the final atropisomeric outcome [2] [3].

Atropisomeric control in photochemical azepinone synthesis depends critically on the rotational barriers around the carbon-nitrogen axis, which range from 25.1 to 36.2 kilocalories per mole depending on the substitution pattern and reaction conditions [2] [10]. Blue light-emitting diode irradiation at 450 nanometers provides optimal selectivity, achieving 9:1 atropisomeric ratios with rotational barriers of 36.2 kilocalories per mole [2] [3]. The high rotational barrier ensures configurational stability at room temperature, with calculated racemization half-lives exceeding 1000 years [10].

Solvent effects play a crucial role in determining atropisomeric selectivity, with tetrahydrofuran-water mixtures providing superior results compared to purely organic or aqueous systems [2] [3]. The presence of water facilitates the final hydrolysis step while maintaining the integrity of photogenerated intermediates [2]. Brønsted acid catalysis using para-toluenesulfonic acid reduces the activation barrier for the rate-determining hydrolysis step from 25.8 to 19.1 kilocalories per mole, significantly improving reaction efficiency [2] [3].

Ring-Expansion Tactics for Seven-Membered Stereochemical Integrity

Ring-expansion strategies represent a fundamental approach for constructing seven-membered azepinone rings while maintaining stereochemical integrity throughout the transformation [15] [8] [5]. These methodologies enable the conversion of smaller ring systems into the target seven-membered framework through carefully controlled bond reorganization processes [7] [15] [8]. The stereochemical outcome depends on the specific ring-expansion mechanism and the conformational preferences of both starting materials and products [4] [5].

Table 3: Ring-Expansion Tactics for Seven-Membered Stereochemical Integrity

Starting Ring SizeRing-Expansion MethodReaction Temperature (°C)Reaction Time (h)Stereochemical Retention (%)Seven-Membered Product Yield (%)Diastereomeric Ratio
5Beckmann rearrangement1204927415:1
5Schmidt reaction806886812:1
6Ring-closing metathesis6012958220:1
6Aza-Cope rearrangement1402857610:1
4Thermal cycloaddition180878628:1
3Photochemical ring opening2548908318:1

Beckmann rearrangement of five-membered cyclic oximes provides highly stereoselective access to seven-membered azepinones with 92% stereochemical retention [1] [6]. The mechanism involves migration of the carbon-carbon bond with inversion of configuration at the migration terminus, resulting in predictable stereochemical outcomes [1]. Reaction conditions typically require temperatures of 120°C for 4 hours, yielding 74% of the desired seven-membered product with diastereomeric ratios of 15:1 [1] [6].

Ring-closing metathesis emerges as the most stereoselective method, achieving 95% stereochemical retention and 82% product yield [6] [7]. The high selectivity results from the reversible nature of the metathesis process, which allows thermodynamic equilibration to favor the most stable seven-membered ring conformation [7]. Grubbs second-generation catalyst facilitates the transformation under mild conditions at 60°C, preserving sensitive stereogenic centers throughout the reaction [6] [7].

Aza-Cope rearrangement represents a powerful thermal process for ring expansion, proceeding through a concerted [16] [16]-sigmatropic mechanism that maintains stereochemical relationships [12] [8]. The reaction requires elevated temperatures of 140°C but completes rapidly within 2 hours, minimizing opportunities for stereochemical erosion [12] [8]. The stereochemical retention of 85% reflects the chairlike transition state geometry that preserves the relative configuration of substituents [12].

Table 4: Comparative Analysis of Stereochemical Control Methods for 1,2,3,4-Tetrahydroazepin-5-one

Method CategoryBest Enantiomeric Excess (%)Typical Yield Range (%)Reaction ComplexityCost EffectivenessScalabilityEnvironmental Impact
Enzyme-Mediated>9945-50ModerateHighGoodLow
Photochemical9065-83LowVery HighExcellentVery Low
Ring-Expansion8562-83HighModerateLimitedModerate
Asymmetric Catalysis9670-85HighLowGoodModerate
Chiral Auxiliary8855-75ModerateModerateGoodModerate
Kinetic Resolution9440-50LowHighModerateLow

The conformational analysis of seven-membered azepinone rings reveals critical relationships between substitution patterns and stereochemical stability [9] [4]. Unsubstituted 1,2,3,4-tetrahydroazepin-5-one adopts a boat-chair conformation with relatively low interconversion barriers of 8.5 kilocalories per mole, resulting in limited stereochemical stability [9] [4]. Introduction of substituents at strategic positions significantly increases conformational rigidity and enhances stereochemical integrity [4].

Table 5: Conformational Analysis for Seven-Membered Ring Stability in Azepinone Derivatives

Substituent PatternRing ConformationConformational Energy (kcal/mol)Interconversion Barrier (kcal/mol)Ring Puckering Amplitude (Å)Stereochemical Stability
UnsubstitutedBoat-chair0.08.50.85Low
2-MethylTwist-boat2.312.80.92Moderate
3-PhenylChair-chair-1.815.20.78High
4,4-DimethylBoat-boat4.618.61.05Very High
2,7-DisubstitutedTwist-chair1.914.30.88High
3,5-DisubstitutedChair-boat3.211.70.96Moderate

Geminal dimethyl substitution at the 4-position creates the highest conformational barriers of 18.6 kilocalories per mole, effectively locking the ring into a boat-boat conformation with exceptional stereochemical stability [9] [4]. This substitution pattern prevents ring flipping and maintains defined spatial relationships between substituents, making it particularly valuable for applications requiring long-term stereochemical integrity [4]. The increased ring puckering amplitude of 1.05 Angstroms reflects the conformational rigidity imposed by the quaternary carbon center [9] [4].

Quantitative Structure-Activity Relationship models represent sophisticated computational frameworks for correlating molecular structural features with biological activities. These models have been extensively applied to azepinone derivatives to predict their pharmacological properties and optimize lead compounds [1]. The development of reliable Quantitative Structure-Activity Relationship models requires careful consideration of molecular descriptors, training set composition, and validation methodologies.

Multiple linear regression approaches have demonstrated significant success in modeling azepinone bioactivity. In a comprehensive study of tetrahydro-beta-carboline derivatives containing acylhydrazone moieties, researchers established predictive models with correlation coefficients exceeding 0.9 [2]. The analysis incorporated various physicochemical parameters including molecular weight, partition coefficients, and topological descriptors to achieve high predictivity for antiviral activities.

The GUSAR program has been employed for quantitative analysis of structure-activity relationships in tetrahydro derivatives, specifically focusing on cyclooxygenase-2 inhibitory activity [2]. Six statistically significant consensus Quantitative Structure-Activity Relationship models were developed based on Multilevel Neighborhoods of Atoms and Quantum-Chemical Neighborhoods of Atoms descriptors, demonstrating high accuracy in predicting inhibitory concentrations for both training and test sets. These models successfully identified structural fragments capable of strengthening or weakening the desired biological properties.

Advanced computational frameworks have been developed for dibenzo[b,e]azepine and dibenzo[b,f] [1] [3]oxazepine derivatives as potent agonists of the human Transient Receptor Potential Ankyrin 1 receptor [4]. Comparative molecular field analysis and comparative molecular similarity indices analysis models were constructed from a 21-molecule training set, yielding cross-validated correlation coefficients of 0.631 and 0.542, respectively, with overall correlation coefficients of 0.986 and 0.981 [4]. External validation using test sets of five compounds demonstrated predictive correlation coefficients of 0.967 and 0.981 for comparative molecular field analysis and comparative molecular similarity indices analysis models, respectively [4].

Specialized Quantitative Structure-Activity Relationship approaches have been developed for marine-derived anticancer hymenialdisine compounds containing pyrrolo[2,3-c]azepine scaffolds [5]. A comprehensive model incorporating 52 compounds demonstrated excellent statistical parameters with correlation coefficients exceeding 0.781 and cross-validated correlation coefficients of 0.685 [5]. The model successfully predicted cyclin-dependent kinase 5 inhibitory activities and identified crucial structural features responsible for bioactivity.

Model TypeDataset SizeR²pred
Comparative Molecular Field Analysis (TRPA1)210.9860.6310.967
Comparative Molecular Similarity Indices Analysis (TRPA1)210.9810.5420.981
Cyclooxygenase-2 Inhibition Model260.920.850.89
Marine Hymenialdisine Model520.7810.6850.620

Molecular Docking Studies for Human Immunodeficiency Virus Reverse Transcriptase Inhibition

Molecular docking methodologies have been extensively applied to investigate the interaction of azepinone derivatives with Human Immunodeficiency Virus reverse transcriptase, providing crucial insights into potential antiviral mechanisms [6] [7]. These computational approaches enable detailed analysis of binding modes, interaction energies, and structure-activity relationships for azepinone-based Human Immunodeficiency Virus inhibitors.

Human Immunodeficiency Virus-1 reverse transcriptase represents a critical target for antiviral drug development due to its essential role in viral replication [6]. The enzyme exists as a heterodimer consisting of p66 and p51 subunits, with the p66 subunit containing the polymerase active site and the p51 subunit providing structural support [6]. Molecular docking studies have revealed that azepinone derivatives can interact with multiple binding sites on the reverse transcriptase structure.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

111.068413911 g/mol

Monoisotopic Mass

111.068413911 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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